5-Bromo-2-(2,2-difluoroethoxy)phenol
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Overview
Description
5-Bromo-2-(2,2-difluoroethoxy)phenol is an organic compound with the molecular formula C8H7BrF2O2. It is characterized by the presence of a bromine atom, a difluoroethoxy group, and a phenol group in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)phenol typically involves the bromination of 2-(2,2-difluoroethoxy)phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,2-difluoroethoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.
Reduction Reactions: Formation of dehalogenated products or reduced phenolic compounds.
Scientific Research Applications
5-Bromo-2-(2,2-difluoroethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the bromine and difluoroethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorophenol
- 5-Bromo-2-methoxyphenol
- 2-Bromo-4-fluorophenol
Comparison
Compared to similar compounds, 5-Bromo-2-(2,2-difluoroethoxy)phenol is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H7BrF2O2 |
---|---|
Molecular Weight |
253.04 g/mol |
IUPAC Name |
5-bromo-2-(2,2-difluoroethoxy)phenol |
InChI |
InChI=1S/C8H7BrF2O2/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8,12H,4H2 |
InChI Key |
NOXLBFKNAYVOCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)OCC(F)F |
Origin of Product |
United States |
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